molecular formula C15H25N3O2S B6020188 (1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6020188
M. Wt: 311.4 g/mol
InChI Key: XGUVLKIWHFARSA-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[221]heptane is a complex organic compound with a unique structure that includes an azabicycloheptane core and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicycloheptane core and the introduction of the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating various diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[221]heptane is unique due to its azabicycloheptane core and imidazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-11(2)8-18-14(7-16-15(18)21(3,19)20)10-17-9-12-4-5-13(17)6-12/h7,11-13H,4-6,8-10H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUVLKIWHFARSA-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2C[C@H]3CC[C@H]2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.